![molecular formula C12H10N2O B14445134 3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one CAS No. 75473-63-1](/img/structure/B14445134.png)
3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one: is a heterocyclic compound that belongs to the quinoxaline family.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one typically involves the condensation of o-phenylenediamine with a suitable diketone. One common method is the reaction of o-phenylenediamine with 1,2-diketones under acidic or basic conditions to form the quinoxaline ring . The reaction can be catalyzed by various acids or bases, and the choice of solvent can also influence the reaction outcome.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .
化学反応の分析
Types of Reactions: 3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can have diverse biological and chemical properties .
科学的研究の応用
Chemistry: 3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one is used as a building block in the synthesis of more complex heterocyclic compounds. It is also used in the development of new materials with unique optical and electronic properties .
Biology: In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent. Its derivatives have shown promising activity against various bacterial and fungal strains .
Medicine: The compound and its derivatives are being investigated for their potential therapeutic applications, including as inhibitors of specific enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
作用機序
The mechanism of action of 3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors on the surface of cells, modulating signal transduction pathways and affecting cellular responses .
類似化合物との比較
Quinoxaline: The parent compound of the quinoxaline family, known for its diverse biological activities.
Benzo[f]quinoline: A related heterocyclic compound with similar structural features.
Dihydroisoquinoline: Another heterocyclic compound with comparable chemical properties.
Uniqueness: 3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
75473-63-1 |
|---|---|
分子式 |
C12H10N2O |
分子量 |
198.22 g/mol |
IUPAC名 |
2,3-dihydrobenzo[f]quinoxalin-6-ol |
InChI |
InChI=1S/C12H10N2O/c15-11-7-10-12(14-6-5-13-10)9-4-2-1-3-8(9)11/h1-4,7,15H,5-6H2 |
InChIキー |
BUMNKQAFUTYUGE-UHFFFAOYSA-N |
正規SMILES |
C1CN=C2C3=CC=CC=C3C(=CC2=N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


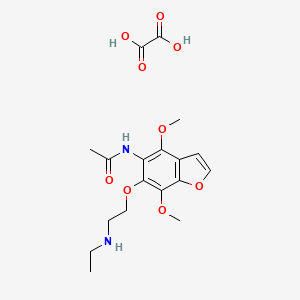
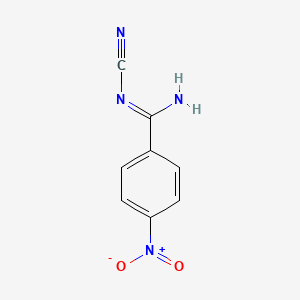
![5-Methylspiro[3.5]non-5-en-1-one](/img/structure/B14445073.png)
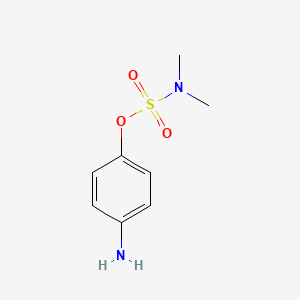
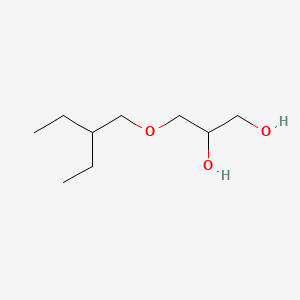
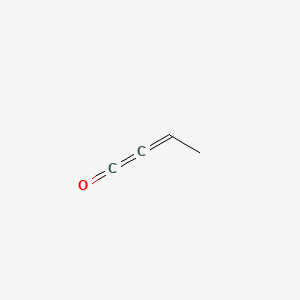
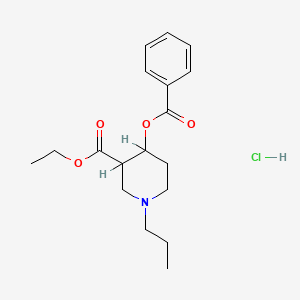
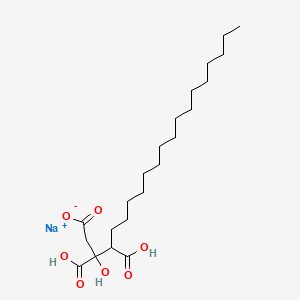

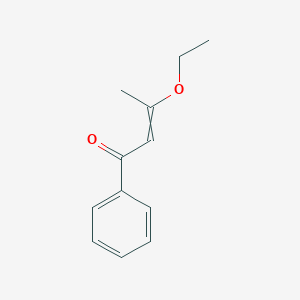
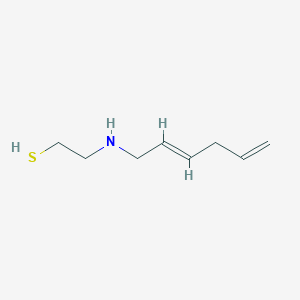
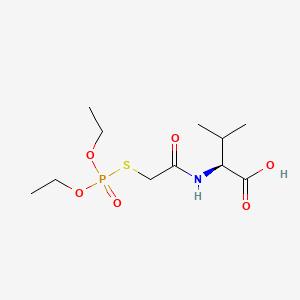
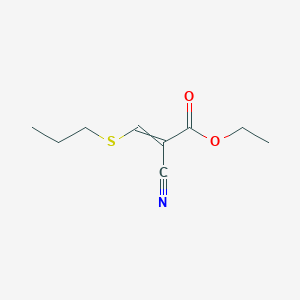
![Propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester](/img/structure/B14445119.png)
